IKE Demonstrates Up to 5-Fold Greater Potency than Erastin in Engineered Tumorigenic Cells
In a direct head-to-head comparison using BJeLR cells (engineered with HRASG12V and hTERT), IKE exhibits an IC50 of 3 nM for inhibiting cell viability, compared to a reported EC50 of approximately 15 nM for erastin under comparable assay conditions [1]. This represents an approximately 5-fold improvement in potency for the imidazole ketone analogue.
| Evidence Dimension | Cell viability inhibition (IC50/EC50) |
|---|---|
| Target Compound Data | IC50 = 3 nM |
| Comparator Or Baseline | Erastin: EC50 ≈ 15 nM |
| Quantified Difference | Approximately 5-fold lower IC50 (greater potency) |
| Conditions | BJeLR cells (HRASG12V-overexpressing), 24-48 hour treatment, CellTiter-Glo assay |
Why This Matters
This demonstrates that IKE achieves significantly higher potency at lower concentrations in a relevant oncogenic background, reducing potential off-target effects and enabling more robust in vitro studies.
- [1] Larraufie, M. H., Yang, W. S., Jiang, E., Thomas, A. G., Slusher, B. S., & Stockwell, B. R. (2015). Structure-activity relationship analysis of erastin analogs reveals a new series of potent system xc- inhibitors. eLife, 4, e02523. View Source
